molecular formula C18H22N6O2 B13881236 4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide

4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide

Cat. No.: B13881236
M. Wt: 354.4 g/mol
InChI Key: UIMFPSDWQHVGHV-UHFFFAOYSA-N
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Description

4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the cyclopropylamino group: This step might involve the reaction of the pyrimidine core with cyclopropylamine under controlled conditions.

    Attachment of the morpholin-4-ylanilino group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step might involve the reaction of the intermediate compound with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This could involve reducing agents like lithium aluminum hydride.

    Substitution: This might include nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide: Known for its unique combination of functional groups.

    Other pyrimidine derivatives: Such as 4-amino-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide, which might have similar but distinct biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C18H22N6O2/c19-16(25)15-11-20-18(23-17(15)21-12-1-2-12)22-13-3-5-14(6-4-13)24-7-9-26-10-8-24/h3-6,11-12H,1-2,7-10H2,(H2,19,25)(H2,20,21,22,23)

InChI Key

UIMFPSDWQHVGHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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